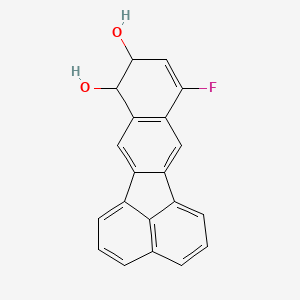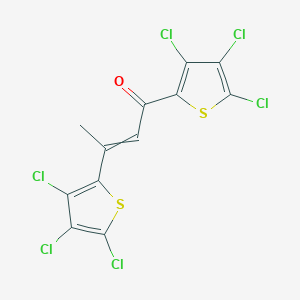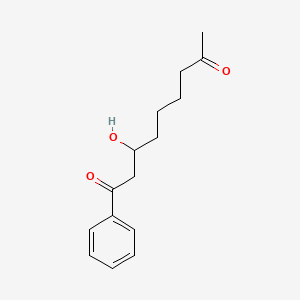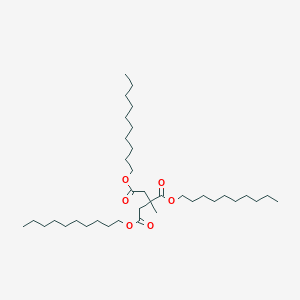
Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate: is a chemical compound with the molecular formula C33H62O6 It is a type of ester derived from propane-1,2,3-tricarboxylic acid, where three decyl groups are attached to the carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and decanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Propane-1,2,3-tricarboxylic acid and decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics. It is also employed in the synthesis of other complex organic molecules.
Biology and Medicine: In biological research, this compound can be used as a model ester to study esterification and hydrolysis reactions
Industry: In the industrial sector, this compound is used as a lubricant additive to improve the performance and longevity of lubricants. It is also utilized in the production of coatings and adhesives.
Mécanisme D'action
The mechanism of action of Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under specific conditions, releasing the corresponding acids and alcohols. This property is exploited in various applications, including drug delivery and polymer modification.
Comparaison Avec Des Composés Similaires
Tris(2-ethylhexyl) 2-methylpropane-1,2,3-tricarboxylate: Similar ester with 2-ethylhexyl groups instead of decyl groups.
Tris(trimethylsilyl) 2-methylpropane-1,2,3-tricarboxylate: Contains trimethylsilyl groups, offering different chemical properties.
Uniqueness: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate is unique due to its long decyl chains, which provide specific hydrophobic properties and enhance its performance as a plasticizer and lubricant additive. The presence of decyl groups also influences its reactivity and solubility in various solvents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
114629-86-6 |
|---|---|
Formule moléculaire |
C37H70O6 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
tris-decyl 2-methylpropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C37H70O6/c1-5-8-11-14-17-20-23-26-29-41-34(38)32-37(4,36(40)43-31-28-25-22-19-16-13-10-7-3)33-35(39)42-30-27-24-21-18-15-12-9-6-2/h5-33H2,1-4H3 |
Clé InChI |
XIJJYGPJPAWPTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CC(C)(CC(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


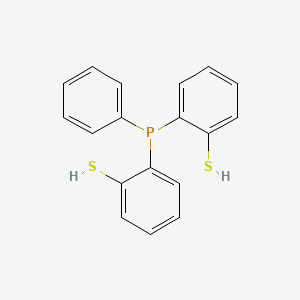
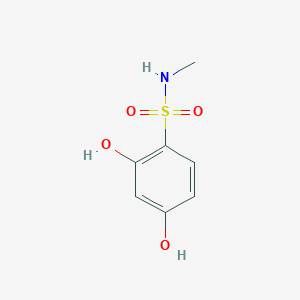
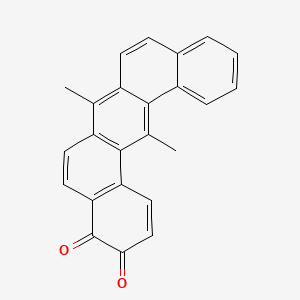
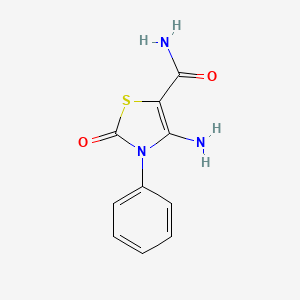
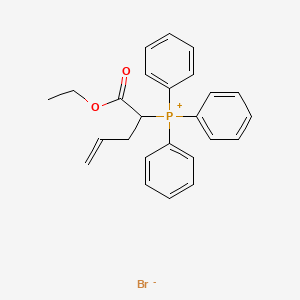
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
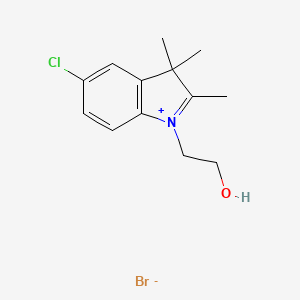
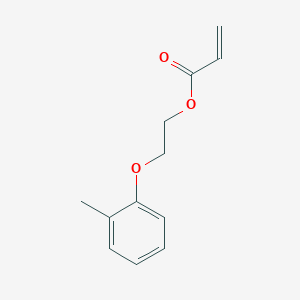
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
